REACTION_CXSMILES
|
[CH:1]1[C:6]2=[C:7]3[C:16](=[CH:17][CH:18]=[C:5]2[CH:4]=[CH:3][CH:2]=1)[CH:15]([CH:19]=[O:20])[C:14]1[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=1)[CH:8]3[CH:21]=[O:22]>C(O)(=O)C>[CH:1]1[C:6]2=[C:7]3[C:16](=[CH:17][CH:18]=[C:5]2[CH:4]=[CH:3][CH:2]=1)[C:15]([CH:19]=[O:20])=[C:14]1[C:9]([CH:10]=[CH:11][CH:12]=[CH:13]1)=[C:8]3[CH:21]=[O:22]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C1=C1C(C3=CC=CC=C3C(C1=CC2)C=O)C=O
|
Name
|
ferric chloride hexahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The remaining yellow solid is filtered off
|
Type
|
WASH
|
Details
|
washed with acetic acid and water leaving the yellow product, m.p. 197°-198° C.
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C1=C1C(=C3C=CC=CC3=C(C1=CC2)C=O)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |